4-Methyl-2-nitropyridine
Overview
Description
4-Methyl-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, where a methyl group is attached to the fourth position and a nitro group is attached to the second position of the pyridine ring
Mechanism of Action
Target of Action
Nitropyridines, in general, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitropyridines are known to undergo various chemical reactions, including electrophilic aromatic substitution . The nitro group in nitropyridines can migrate from one position to another via a [1,5] sigmatropic shift .
Biochemical Pathways
4-Methyl-2-nitropyridine may participate in various biochemical pathways due to its reactivity. For instance, it can serve as a starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
Nitropyridines are known to be highly reactive and can participate in various chemical reactions, potentially leading to various downstream effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of 4-nitropyridine, a related compound, has been optimized using a continuous flow system to minimize the accumulation of the highly energetic and potentially explosive nitration product . This suggests that the reaction conditions can significantly influence the safety and efficiency of reactions involving nitropyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-nitropyridine can be achieved through several methods. One common approach involves the nitration of 4-methylpyridine (4-picoline) using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the second position of the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method enhances safety and efficiency by minimizing the accumulation of highly energetic intermediates. For instance, pyridine N-oxide can be nitrated with nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide, which is then reduced to this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia or amines in the presence of a base.
Major Products:
Reduction: 4-Methyl-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a building block for bioactive molecules.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.
Industry: The compound is used in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- 2-Methyl-4-nitropyridine
- 3-Methyl-4-nitropyridine
- 4-Nitropyridine
Comparison: 4-Methyl-2-nitropyridine is unique due to the specific positioning of the methyl and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. For instance, 2-Methyl-4-nitropyridine has the nitro group at the fourth position, which alters its chemical behavior compared to this compound. Similarly, 3-Methyl-4-nitropyridine has different reactivity due to the position of the substituents .
Properties
IUPAC Name |
4-methyl-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGENLLAEDBMNSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939741 | |
Record name | 4-Methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18368-71-3 | |
Record name | 4-Methyl-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18368-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitro-4-picoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018368713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-4-picoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170562 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Nitro-4-picoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HRA6WB9ER9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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